

# Independent Validation of BMS-986365: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the published data for **BMS-986365**, a first-inclass, orally bioavailable, dual-acting androgen receptor (AR) ligand-directed degrader and antagonist.[1] The information is intended for researchers, scientists, and drug development professionals interested in the independent validation of this compound for the treatment of metastatic castration-resistant prostate cancer (mCRPC).

## **Executive Summary**

BMS-986365 is a heterobifunctional molecule designed to overcome resistance to current androgen receptor pathway inhibitors (ARPIs).[2][3] It functions by binding to the AR ligand-binding domain (LBD) to competitively inhibit its activity, and simultaneously recruiting the cereblon (CRBN) E3 ligase to induce AR protein degradation.[4] Preclinical and clinical data suggest that this dual mechanism of action leads to more potent and durable anti-tumor activity compared to conventional AR antagonists like enzalutamide, particularly in models with AR mutations or overexpression.[4][5]

## Data Presentation Preclinical Activity



| Parameter                                     | BMS-986365                         | Enzalutamide | Cell<br>Line/Model                  | Reference |
|-----------------------------------------------|------------------------------------|--------------|-------------------------------------|-----------|
| AR Target Gene<br>Transcription<br>Inhibition | ~100-fold more potent              | -            | Multiple prostate cancer cell lines | [6]       |
| AR-dependent Proliferation Inhibition         | 10 to 120-fold<br>more potent      | -            | Multiple prostate cancer cell lines | [6]       |
| AR Protein<br>Levels in<br>mCRPC models       | Maintained low<br>levels           | Increased    | mCRPC models                        | [5][7]    |
| Tumor Growth<br>Inhibition                    | Deep and durable tumor suppression | -            | ARPI-resistant<br>mCRPC models      | [4]       |

## Clinical Activity (Phase I/II Study - NCT04428788)



| Parameter                                             | Dose              | All Patients<br>(n=60) | Patients without prior Chemother apy (n=32) | Patients<br>with prior<br>Chemother<br>apy (n=28) | Reference |
|-------------------------------------------------------|-------------------|------------------------|---------------------------------------------|---------------------------------------------------|-----------|
| PSA50<br>(≥50% PSA<br>decline)                        | 400-900 mg<br>BID | 32%                    | -                                           | -                                                 | [8]       |
| 900 mg BID                                            | 50%               | -                      | -                                           | [8]                                               |           |
| PSA30<br>(≥30% PSA<br>decline)                        | 900 mg BID        | 70%                    | -                                           | -                                                 | [1]       |
| Median Radiographic Progression- Free Survival (rPFS) | 400-900 mg<br>BID | 6.3 months             | 16.5 months                                 | 5.5 months                                        | [3][8]    |
| 900 mg BID                                            | 8.3 months        | -                      | -                                           | [8]                                               |           |

# **Experimental Protocols**In Vitro AR Degradation and Activity Assays

The in vitro effects of **BMS-986365** on AR degradation and activity were assessed to determine its potency and mechanism of action.[7]

Cell Lines: Various prostate cancer cell lines, including those sensitive and resistant to standard ARPIs, were utilized.

#### Methodology:

- Cell Culture: Prostate cancer cells were cultured under standard conditions.
- Compound Treatment: Cells were treated with varying concentrations of BMS-986365 or control compounds (e.g., enzalutamide) for specified durations.



- Western Blotting: To assess AR protein levels, cell lysates were collected, and proteins were separated by SDS-PAGE, transferred to a membrane, and probed with antibodies specific for the androgen receptor.
- Reporter Gene Assays: To evaluate AR transcriptional activity, cells were transfected with a
  reporter plasmid containing an androgen-responsive element driving the expression of a
  reporter gene (e.g., luciferase). Luciferase activity was measured following compound
  treatment.
- Cell Proliferation Assays: The impact on cell proliferation was determined using assays such as MTT or CellTiter-Glo, which measure metabolic activity as an indicator of cell viability.

### In Vivo Xenograft Models

The anti-tumor activity of **BMS-986365** was evaluated in vivo using cell line-derived and patient-derived xenograft models of prostate cancer.[2][7]

Animal Models: Immunocompromised mice were used to host the growth of human prostate cancer xenografts.

#### Methodology:

- Tumor Implantation: Prostate cancer cells or patient-derived tumor fragments were implanted subcutaneously into the flanks of the mice.
- Tumor Growth Monitoring: Tumor volume was monitored regularly using caliper measurements.
- Compound Administration: Once tumors reached a specified size, mice were randomized to receive vehicle control, BMS-986365, or a comparator agent (e.g., enzalutamide) via oral gavage.
- Efficacy Assessment: The primary endpoint was tumor growth inhibition. Other endpoints included monitoring of AR signaling biomarkers in tumor tissue and assessment of animal body weight as a measure of toxicity.

## **Visualizations**



### BMS-986365 Dual Mechanism of Action BMS-986365 BMS-986365 Binds to AR LBD Androgen Receptor (AR) Ligand-Binding Domain (LBD) AR Degradation Recruits CRBN Targeted for Degradation Blocks Leads to Ubiquitinates AR Results in Prevents Cellular Machinery AR Target Gene AR Inhibition Proteasome Transcription





Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. urotoday.com [urotoday.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. auajournals.org [auajournals.org]



- 4. About BMS-986365 | BMS Clinical Trials [bmsclinicaltrials.com]
- 5. championsoncology.com [championsoncology.com]
- 6. trial.medpath.com [trial.medpath.com]
- 7. Discovery of BMS-986365, a first-in-class dual androgen receptor ligand-directed degrader (AR LDD) and antagonist, for the treatment of advanced prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Safety and clinical activity of BMS-986365 (CC-94676), a dual androgen receptor liganddirected degrader and antagonist, in heavily pretreated patients with metastatic castrationresistant prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Independent Validation of BMS-986365: A Comparative Analysis]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12382607#independent-validation-of-published-bms-986365-data]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com